molecular formula C7H5BrFNO2 B15321519 5-Amino-3-bromo-2-fluorobenzoic acid

5-Amino-3-bromo-2-fluorobenzoic acid

Cat. No.: B15321519
M. Wt: 234.02 g/mol
InChI Key: OCGPTDLBEMFKFM-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-3-bromo-2-fluorobenzoic acid involves the bromination of 2-amino-3-fluorobenzoic acid. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane. The reaction is carried out at room temperature for a few hours until completion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-fluorobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo group can be replaced by an aryl or alkyl group, forming a new carbon-carbon bond .

Scientific Research Applications

5-Amino-3-bromo-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-fluorobenzoic acid
  • 2-Amino-3-bromo-5-fluorobenzoic acid
  • 5-Amino-2-fluorobenzoic acid

Uniqueness

5-Amino-3-bromo-2-fluorobenzoic acid is unique due to the specific positions of its substituents on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-amino-3-bromo-2-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

OCGPTDLBEMFKFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)N

Origin of Product

United States

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